Cas no 869080-56-8 (3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate)
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- [3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] morpholine-4-carboxylate
- 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate
- F1862-0460
- 869080-56-8
- AKOS002255107
-
- Inchi: 1S/C22H21NO7/c1-26-18-6-4-14(12-20(18)27-2)17-11-15-3-5-16(13-19(15)30-21(17)24)29-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3
- InChI Key: IYBKAWMBROIDEY-UHFFFAOYSA-N
- SMILES: C1OCCN(C(OC2=CC3OC(=O)C(C4=CC=C(OC)C(OC)=C4)=CC=3C=C2)=O)C1
Computed Properties
- Exact Mass: 411.13180201g/mol
- Monoisotopic Mass: 411.13180201g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 660
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 83.5Ų
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1862-0460-2μmol |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate |
869080-56-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1862-0460-5μmol |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate |
869080-56-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1862-0460-10μmol |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate |
869080-56-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1862-0460-20μmol |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate |
869080-56-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1862-0460-1mg |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate |
869080-56-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1862-0460-2mg |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate |
869080-56-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1862-0460-3mg |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate |
869080-56-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1862-0460-4mg |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate |
869080-56-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1862-0460-5mg |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate |
869080-56-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1862-0460-10mg |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate |
869080-56-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate
Introduction to 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate (CAS No. 869080-56-8) and Its Emerging Applications in Chemical Biology
The compound 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate (CAS No. 869080-56-8) represents a fascinating intersection of chromenone scaffolds and morpholine functionalities, presenting unique structural and pharmacological attributes. As a member of the flavonoid-like chromenone family, this molecule has garnered attention in the chemical biology community due to its potential as a bioactive scaffold. The presence of both dimethoxyphenyl and morpholine moieties introduces multiple sites for chemical modification, enabling diverse applications in drug discovery and molecular pharmacology.
Recent advancements in computational chemistry and high-throughput screening have positioned this compound as a promising candidate for further investigation. The chromenone core is well-documented for its biological activity, including anti-inflammatory, antioxidant, and antimicrobial properties. When combined with the morpholine ring, which is known for its role in enhancing bioavailability and metabolic stability, the resulting structure may exhibit enhanced pharmacokinetic profiles. This dual functionality makes it an attractive candidate for developing novel therapeutic agents targeting a range of diseases.
In the context of modern drug development, the integration of structural features from natural products like chromenones with synthetic modifications has become increasingly prevalent. The 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate structure exemplifies this trend, leveraging the inherent biological activity of chromenones while enhancing solubility and receptor binding affinity through morpholine incorporation. Such hybrid molecules are particularly valuable in medicinal chemistry due to their ability to modulate multiple biological pathways simultaneously.
Current research in this domain highlights the compound's potential as a kinase inhibitor. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The dimethoxyphenyl group may serve as a hinge-binding moiety, while the morpholine ring could interact with the ATP-binding site of kinases. Preliminary computational studies suggest that this compound could exhibit inhibitory activity against several kinases, making it a promising lead for further experimental validation.
Additionally, the morpholine moiety has been shown to improve blood-brain barrier penetration, a crucial factor for central nervous system (CNS) drug discovery. This characteristic opens up possibilities for developing treatments targeting neurological disorders where traditional small molecules struggle to penetrate the BBB effectively. The combination of chromenone and morpholine functionalities thus offers a dual advantage: enhanced bioactivity and improved pharmacokinetic properties.
The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. Key steps include condensation reactions to form the chromenone core followed by nucleophilic substitution to introduce the morpholine group at the 7-position. Advances in catalytic processes have enabled more efficient and sustainable synthesis routes, reducing waste and improving yields—a critical consideration in green chemistry initiatives.
Evaluation of this compound's biological activity has been complemented by spectroscopic techniques such as NMR spectroscopy and mass spectrometry, which provide detailed insights into its molecular structure and interactions. These analytical methods are essential for confirming structural integrity during synthetic optimization and for understanding how modifications affect biological potency. High-resolution NMR data has revealed specific hydrogen bonding interactions between the morpholine ring and polar residues in target proteins, suggesting mechanisms for its bioactivity.
The integration of machine learning models into drug discovery workflows has further accelerated the assessment of potential hits like 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate. Predictive models can rapidly screen virtual libraries for compounds with desired physicochemical properties or target binding affinities. This approach has identified several promising derivatives with enhanced activity or selectivity against specific kinases or other therapeutic targets.
Future directions in research may explore derivatization strategies to optimize potency while minimizing off-target effects. For instance, replacing hydrogen atoms on the dimethoxyphenyl ring with halogen substituents could enhance electrophilicity for covalent bond formation with protein targets—a strategy increasingly employed in targeted protein degradation therapies. Similarly, modifications to the morpholine moiety might improve metabolic stability or alter solubility profiles.
The growing interest in natural product-inspired scaffolds underscores their value as starting points for drug development. Compounds like 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate exemplify how combining known bioactive motifs can yield novel entities with therapeutic potential. As research continues to uncover new biological pathways and targets, such hybrid molecules will remain at forefronts of medicinal chemistry innovation.
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